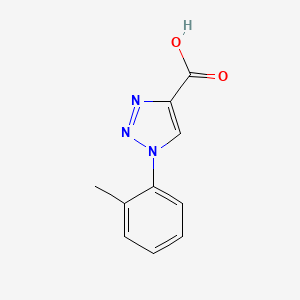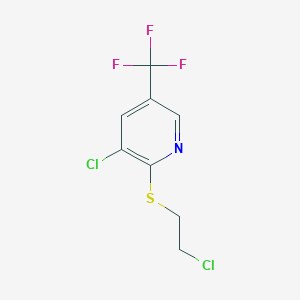
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine, also known as CTCEP, is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a highly versatile compound, with the ability to be used as a starting material for the synthesis of a variety of compounds, as well as a catalyst for certain reactions. CTCEP’s structure has been studied extensively, and its reactivity has been well-characterized.
Scientific Research Applications
Synthesis of Herbicides and Pesticides
This compound is a critical intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron, which is synthesized from nicotinamide via a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010). Additionally, it plays a role in the production of tefluthrin, a potent insecticide for controlling soil pests in various crops, by serving as an intermediate for active components in pesticide discovery (Dongqing Liu et al., 2006).
Pharmaceutical and Biochemical Applications
The compound's derivatives, such as 2-chloro-5-trifluoromethyl pyridine, are explored for their applications in pharmaceuticals and biochemicals. These derivatives are used as intermediates in the synthesis of various compounds with potential bioactivity, indicating the compound's significance in medicinal chemistry (Li Zheng-xiong, 2004).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of 3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine and its derivatives provide insights into their chemical behavior and potential applications. For instance, investigations into the interactions of 5-trifluoromethyl-pyridine-2-thione with molecular iodine highlight the compound's utility in forming complexes with potential applications in antithyroid drug development (M. S. Chernov'yants et al., 2011).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of derivatives of 3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine underscores the compound's relevance in developing new therapeutic agents. Studies on 2-chloro-6-(trifluoromethyl)pyridine have shown promising results in inhibiting microbial growth and interacting with DNA, suggesting potential applications in antimicrobial therapy and cancer treatment (M. Evecen et al., 2017).
properties
IUPAC Name |
3-chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPSANKQMJUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



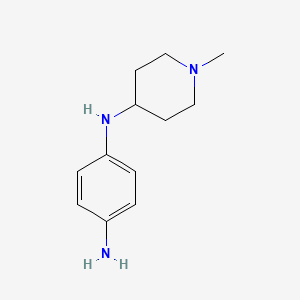
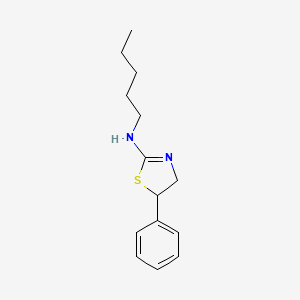
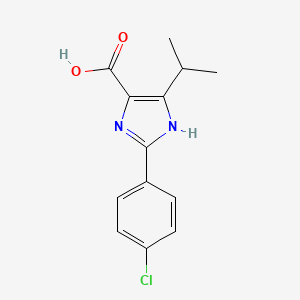
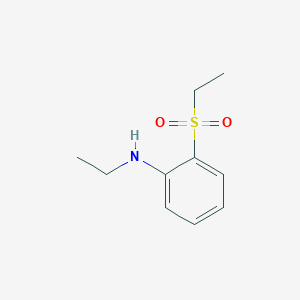
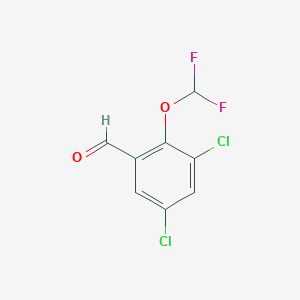
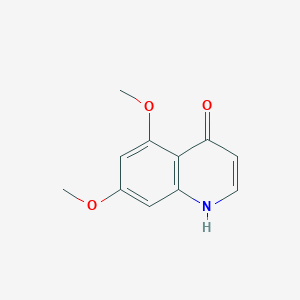
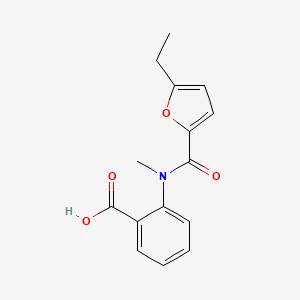
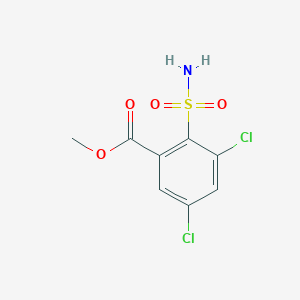
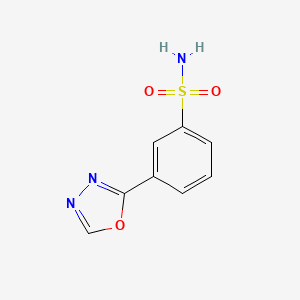
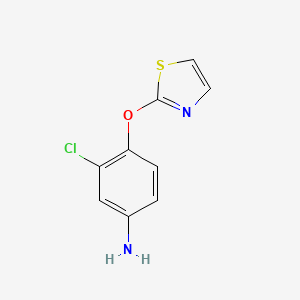
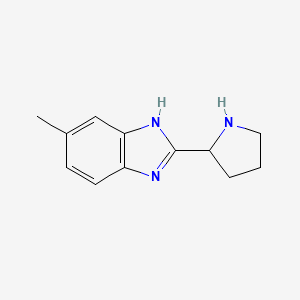
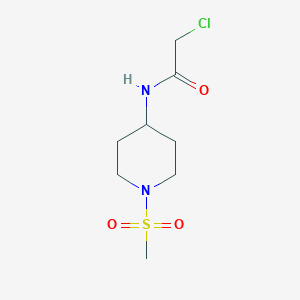
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)
